

Application Notes: Identifying Sws1 Interactors Using the Yeast Two-Hybrid System

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the yeast two-hybrid (Y2H) system for the identification and characterization of protein-protein interactions with **Sws1**, a key regulator of homologous recombination in eukaryotic cells.[1][2] A thorough understanding of the **Sws1** interactome is crucial for elucidating the molecular mechanisms of DNA repair and for the development of novel therapeutic strategies targeting genome instability in diseases such as cancer.

Introduction to Sws1 and Yeast Two-Hybrid

Sws1 is a conserved protein that plays a critical role in the regulation of homologous recombination (HR), a major DNA double-strand break repair pathway.[1][2] It functions in a complex with other proteins to control the early steps of recombination.[1] The yeast two-hybrid system is a powerful in vivo technique used to identify novel protein-protein interactions.[3][4] It relies on the reconstitution of a functional transcription factor by the interaction of two proteins fused to its DNA-binding domain (DBD) and activation domain (AD), respectively. This interaction activates reporter genes, allowing for the selection and identification of interacting partners.

A yeast two-hybrid screen using the C-terminal 187 amino acids of S. pombe **Sws1** as bait has successfully identified an interaction with the DNA helicase Srs2, highlighting the utility of this method for discovering physiologically relevant interactors.[1]



Data Presentation: Quantitative Analysis of Protein Interactions

While specific quantitative data for the interaction of **Sws1** with all its partners from a single high-throughput Y2H screen is not readily available in published literature, the following table provides a representative example of how such data can be presented. This example is based on a quantitative Y2H analysis of the interaction between Srs2 (a known **Sws1** interactor) and Rad51, another key protein in homologous recombination. The strength of the interaction is often quantified by measuring the activity of a reporter gene, such as β-galactosidase.

Bait	Prey	Interaction Strength (β- galactosidase activity in Miller units)	Interpretation
LexA-Sws1 (Full- length)	B42-Srs2 (Full-length)	+++	Strong Interaction
LexA-Sws1 (Full-length)	B42-Rad51	+	Weak Interaction
LexA-Sws1 (Full-length)	B42 (empty vector)	-	No Interaction
LexA (empty vector)	B42-Srs2 (Full-length)	-	No Interaction

Note: This table is an illustrative example. The "+++" and "+" symbols represent hypothetical relative interaction strengths. Actual quantitative values would be obtained from experimental measurements.

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen to identify **Sws1** interactors.

Construction of Bait and Prey Plasmids



Bait Plasmid Construction:

- Amplify the full-length coding sequence of Sws1 by PCR using primers that introduce appropriate restriction sites (e.g., EcoRI and XhoI).
- Digest the PCR product and the bait vector (e.g., pEG202, containing the LexA DNAbinding domain) with the corresponding restriction enzymes.
- Ligate the digested Sws1 fragment into the linearized bait vector to create an in-frame fusion with the LexA domain.
- Transform the ligation product into E. coli for plasmid amplification and purification.
- Verify the sequence of the resulting plasmid (pEG202-Sws1) by DNA sequencing.
- · Prey Library/Plasmid Construction:
 - A pre-made cDNA or genomic DNA library in a prey vector (e.g., pJG4-5, containing the B42 activation domain) can be used to screen for novel interactors.
 - Alternatively, to test for interaction with a specific protein (e.g., Srs2), clone its coding sequence into the prey vector using a similar strategy as for the bait plasmid construction.

Yeast Transformation

- Prepare Competent Yeast Cells:
 - Inoculate a single colony of the appropriate yeast reporter strain (e.g., EGY48) into YPD medium and grow overnight at 30°C with shaking.
 - The following day, dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.
 - Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 0.1
 M lithium acetate (LiAc).
 - Resuspend the cells in a smaller volume of 0.1 M LiAc to make them competent for transformation.



Transformation:

- Co-transform the bait plasmid (pEG202-Sws1) and the prey library (or a specific prey plasmid) into the competent yeast cells using the LiAc/PEG method.
- Include single-stranded carrier DNA (e.g., salmon sperm DNA) to increase transformation efficiency.
- Heat-shock the cells at 42°C for 15-25 minutes.
- Plate the transformation mixture onto appropriate synthetic defined (SD) dropout media (e.g., SD/-His/-Trp/-Ura) to select for yeast that have taken up both plasmids.

Screening for Interactions

- Selection of Positive Clones:
 - Incubate the selection plates at 30°C for 3-5 days.
 - Colonies that grow on the selective medium indicate a potential protein-protein interaction, as the interaction between the bait and prey activates the reporter genes (e.g., HIS3, LEU2).
- Confirmation of Positive Interactions (β-galactosidase Assay):
 - Perform a colony-lift filter assay to test for the activation of the lacZ reporter gene.
 - Lift colonies from the selection plate onto a sterile filter paper.
 - Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.
 - Place the filter on another filter paper soaked in Z-buffer containing X-gal (5-bromo-4chloro-3-indolyl-β-D-galactopyranoside).
 - Incubate at 30°C and monitor for the development of a blue color. Blue colonies indicate a
 positive interaction.

Identification and Validation of Interactors

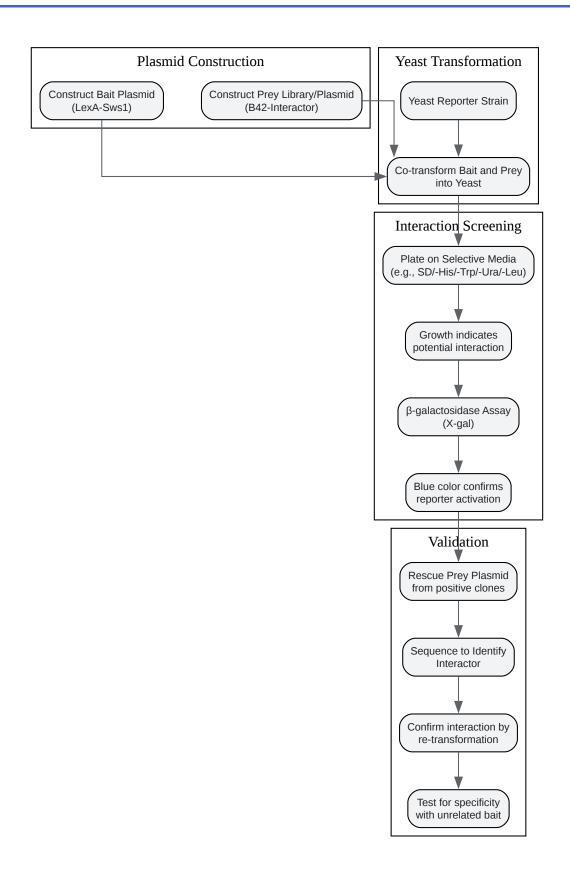


- · Plasmid Rescue and Sequencing:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Transform the rescued plasmids into E. coli for amplification.
 - Sequence the insert in the prey plasmid to identify the interacting protein.
- Validation of Interactions:
 - Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.
 - Perform a specificity test by co-transforming the identified prey plasmid with an unrelated bait plasmid (e.g., LexA-lamin) to rule out non-specific interactions.
 - Further validation can be performed using independent biochemical assays such as coimmunoprecipitation or in vitro pull-down assays.

Visualizations

Yeast Two-Hybrid Experimental Workflow



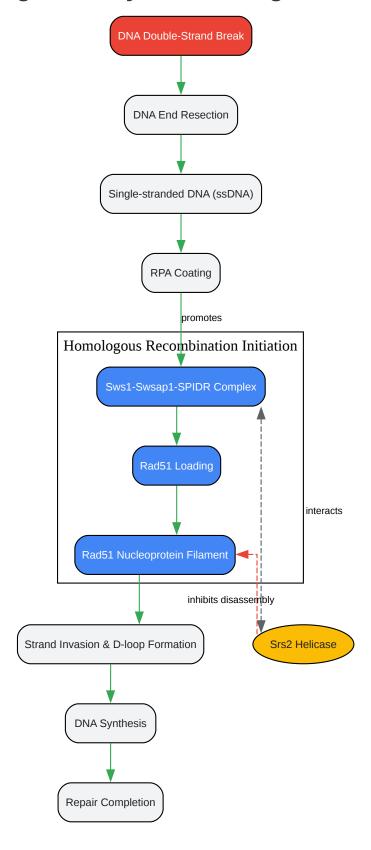


Click to download full resolution via product page

Caption: Workflow of the yeast two-hybrid screen to identify **Sws1** interactors.



Sws1 Signaling Pathway in Homologous Recombination



Click to download full resolution via product page



Caption: **Sws1**'s role in the early stages of homologous recombination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sws1 is a conserved regulator of homologous recombination in eukaryotic cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sws1 is a conserved regulator of homologous recombination in eukaryotic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-hybrid screening Wikipedia [en.wikipedia.org]
- 4. Yeast two-hybrid assay for studying protein-protein interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Identifying Sws1 Interactors Using the Yeast Two-Hybrid System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371987#application-of-yeast-two-hybrid-to-identify-sws1-interactors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com